molecular formula C15H12ClN3OS2 B269791 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B269791
M. Wt: 349.9 g/mol
InChI Key: NXYGIXWDJAKASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a chemical compound with potential applications in scientific research. It is a member of the triazole family of compounds, which have been studied for their antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has potential applications in scientific research. It has been studied for its antimicrobial properties against various bacterial and fungal strains. It has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It may also act by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone in lab experiments is that it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. This makes it a versatile compound that can be used in a variety of experiments. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and inflammation. Another direction is to explore its potential as a treatment for bacterial and fungal infections. Additionally, it could be studied for its potential as a drug delivery system for other compounds. Overall, there is still much to be learned about this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis method for 1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This compound is then reacted with 5-methyl-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to form the final product. The synthesis method has been optimized to yield high purity and yield of the product.

properties

Molecular Formula

C15H12ClN3OS2

Molecular Weight

349.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H12ClN3OS2/c1-10-17-18-15(19(10)11-5-3-2-4-6-11)21-9-12(20)13-7-8-14(16)22-13/h2-8H,9H2,1H3

InChI Key

NXYGIXWDJAKASD-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)C3=CC=C(S3)Cl

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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